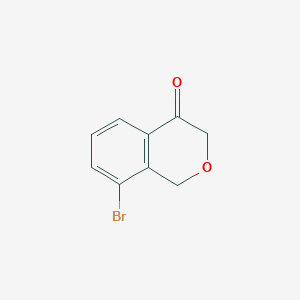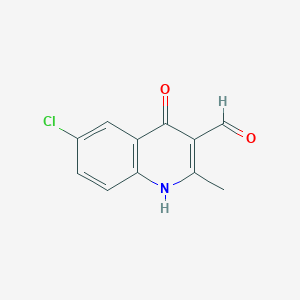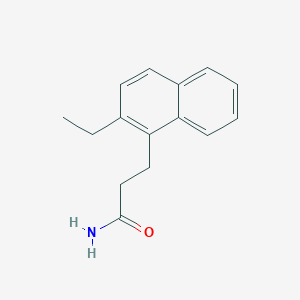![molecular formula C15H18N2 B15067674 2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused to an indene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile typically involves a multi-step process. One common method includes the cyclization of an appropriate indene derivative with a piperidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[1,2-dihydroindene-3,4’-piperidine]
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
Uniqueness
2-Spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylacetonitrile is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. These properties include increased rigidity and stability, which can enhance its biological activity and make it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C15H18N2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile |
InChI |
InChI=1S/C15H18N2/c16-9-12-17-10-7-15(8-11-17)6-5-13-3-1-2-4-14(13)15/h1-4H,5-8,10-12H2 |
Clave InChI |
VLMVZCAZTZUNNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(CC2)CC#N)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)


![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)



![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)





